4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS number information
4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS number information
An In-depth Technical Guide to 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol
Executive Summary: This document provides a comprehensive technical overview of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol, a bifunctional organic molecule incorporating a secondary amine, a primary alcohol, and a cyclohexene moiety. Due to its specific isomeric structure, this compound presents potential as a versatile building block in synthetic chemistry. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and hypothesized applications in drug discovery and materials science. Furthermore, it outlines critical safety and handling protocols derived from data on structurally related compounds. This paper is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound's unique structural attributes.
Compound Identification and Isomeric Context
The chemical name 4-{[2-(Cyclohexen-1-YL)ethyl]amino}-1-butanol can refer to multiple positional isomers depending on the location of the double bond within the cyclohexene ring. The specific nomenclature "2-Cyclohexen-1-YL" defines the point of attachment at a saturated carbon adjacent to the double bond. It is crucial to distinguish this from its isomer, "1-Cyclohexen-1-YL," where the ethyl group is attached directly to a carbon atom of the double bond.
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Target Compound: 4-{[2-(2 -Cyclohexen-1-YL)ethyl]amino}-1-butanol
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CAS Number: 923526-83-4[1]
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Structure: The ethylamino butanol chain is attached to the C1 position of the cyclohexene ring, with the double bond between C2 and C3.
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Common Isomer: 4-{[2-(1 -Cyclohexen-1-YL)ethyl]amino}-1-butanol
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CAS Number: 436099-69-3[2]
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Structure: The ethyl group is attached to the C1 position, which is part of the double bond (between C1 and C2).
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This guide will focus exclusively on the 2-Cyclohexen-1-YL isomer (CAS 923526-83-4) , as specified. The presence of a chiral center at the C1 position of the cyclohexene ring means this compound can exist as a racemic mixture or as individual enantiomers.
Physicochemical Properties
The molecular structure of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol dictates its physical and chemical behavior. The combination of a hydrophobic cyclohexene tail and a polar amino-alcohol head gives it amphiphilic characteristics. The following table summarizes its key computed properties.
| Property | Value | Source |
| CAS Number | 923526-83-4 | [1] |
| Molecular Formula | C12H23NO | [1] |
| Molecular Weight | 197.32 g/mol | [1] |
| IUPAC Name | 4-[(2-cyclohex-2-en-1-yl)ethyl]aminobutan-1-ol | [1] |
| InChI Key | ZUCMDRAQTBQWBN-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
| XLogP3 (Lipophilicity) | 2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 7 | [2] |
Table 1: Key Physicochemical Properties of 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol.
Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most logical disconnection is at the carbon-nitrogen bond formed between the ethylcyclohexene and butanol moieties. This retrosynthetic approach leads to two key starting materials: 2-(2-Cyclohexen-1-yl)acetaldehyde and 4-amino-1-butanol. The reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.
This strategy is advantageous as it forms the C-N bond under mild conditions, often with high selectivity and yield, and avoids the use of harsh alkylating agents.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a self-validating system for synthesizing the target compound. Each step includes causality for the choice of reagents and conditions.
Step 1: Imine Formation
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To a stirred solution of 2-(2-cyclohexen-1-yl)acetaldehyde (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.5 M), add 4-amino-1-butanol (1.1 eq).[3][4]
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Causality: 4-amino-1-butanol is a commercially available, stable amino alcohol that serves as the nitrogen source.[3] A slight excess ensures the complete consumption of the aldehyde. The reaction is typically performed at room temperature.
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The reaction mixture can be stirred for 1-2 hours to allow for the formation of the corresponding imine intermediate. The removal of water, a byproduct of this step, can be facilitated by the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄).
Step 2: In Situ Reduction
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To the mixture from Step 1, add a mild reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
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Causality: NaBH(OAc)₃ is the reagent of choice for reductive aminations because it is less basic and more selective for imines over carbonyls compared to other hydrides like NaBH₄. Its mild nature prevents unwanted side reactions and is tolerant of the alcohol functional group present in the substrate.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-4 hours).
Step 3: Work-up and Purification
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or Ethyl Acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure product.
Characterization
The identity and purity of the synthesized 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the cyclohexene, alkyl chain, and amino-alcohol protons and carbons.
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Mass Spectrometry (MS): To confirm the molecular weight (197.32 g/mol ).[1]
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches (broad peak around 3300 cm⁻¹) and the C=C stretch of the cyclohexene ring (around 1650 cm⁻¹).
Caption: Proposed reductive amination pathway for synthesis.
Potential Applications and Fields of Interest
The unique combination of a reactive cyclohexene ring, a nucleophilic secondary amine, and a primary alcohol makes this compound a valuable intermediate for further chemical elaboration.
Scaffold for Drug Discovery
The molecule contains key pharmacophoric features. The secondary amine and primary alcohol are common in many active pharmaceutical ingredients (APIs), providing sites for hydrogen bonding with biological targets. The cyclohexene moiety provides a lipophilic scaffold that can be tailored to fit into hydrophobic pockets of enzymes or receptors.
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Derivatization Points: The -NH and -OH groups can be readily functionalized to create libraries of new chemical entities for screening. For example, the amine can be acylated or alkylated, while the alcohol can be esterified or etherified.
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Analogue Synthesis: It can serve as a precursor for analogues of existing drugs where a cyclohexene group might enhance potency or improve pharmacokinetic properties compared to simpler alkyl or aromatic groups.
Caption: Potential derivatization pathways for the core compound.
Intermediate in Materials Science
The bifunctional nature of the molecule allows it to be incorporated into polymers.
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Monomer Synthesis: The primary alcohol could be converted into an acrylate or methacrylate, which could then be polymerized. The pendant amino-cyclohexene group would introduce specific functionality along the polymer backbone.
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Cross-linking Agent: The amine and the double bond could potentially be used in different cross-linking chemistries, making it a candidate for creating specialized resins or hydrogels.
Safety and Handling
No specific safety data sheet (SDS) exists for 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol. Therefore, a conservative hazard assessment must be based on its constituent functional groups: secondary amines and primary alcohols (butanol). The primary hazards are expected to be skin and eye irritation/corrosion, and potential oral toxicity.[5][6][7]
| Hazard Statement | GHS Classification (Inferred) | Precautionary Measures |
| Skin Corrosion/Irritation | Category 1C or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[4][7] |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5][7] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[5][6] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[6] |
Table 2: Inferred GHS Hazard Classifications.
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.[5]
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Eye/Face Protection: Use chemical safety goggles and/or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][7]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from strong oxidizing agents and acids.[7]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6]
Conclusion
4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol (CAS 923526-83-4) is a structurally interesting bifunctional molecule. While not widely commercialized, its combination of a reactive alkene, a secondary amine, and a primary alcohol makes it a promising candidate for further research and development. Its utility as a scaffold in medicinal chemistry and as an intermediate in materials science is significant. The proposed synthetic route via reductive amination offers a reliable and scalable method for its production. As with any novel chemical, strict adherence to safety protocols based on analogous structures is imperative for its handling and use.
References
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Angene Chemical. 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol(CAS# 436099-69-3). Available from: [Link]
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PubChem. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol | C12H23NO. National Center for Biotechnology Information. Available from: [Link]
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Sigma-Aldrich. Material Safety Data Sheet - n-Butanol. (2012). Available from: [Link]
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PubChem. 4-Amino-1-butanol | C4H11NO. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol | C12H23NO | CID 16641288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. 4-Amino-1-butanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. gustavus.edu [gustavus.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
